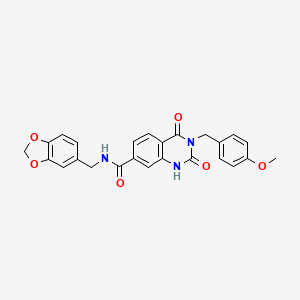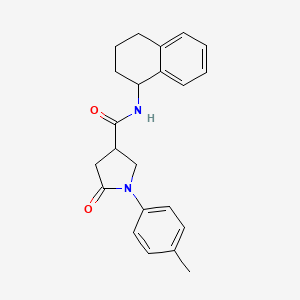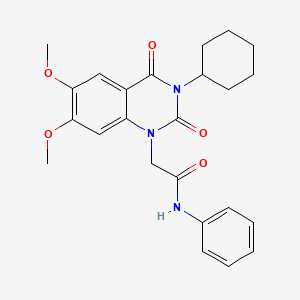![molecular formula C19H13FN4O2 B11185204 3-(4-Fluorophenyl)-2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11185204.png)
3-(4-Fluorophenyl)-2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with fluorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Introduction of the nitrophenyl group: This step typically involves nitration of the aromatic ring using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-Fluorophenyl)-2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s fluorophenyl and nitrophenyl groups contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-2-methyl-7-(3-nitrophenyl)pyrazolo[3,4-d]pyrimidine
- 3-(4-Fluorophenyl)-2-methyl-7-(3-nitrophenyl)pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
3-(4-Fluorophenyl)-2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core
Properties
Molecular Formula |
C19H13FN4O2 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H13FN4O2/c1-12-18(13-5-7-15(20)8-6-13)19-21-10-9-17(23(19)22-12)14-3-2-4-16(11-14)24(25)26/h2-11H,1H3 |
InChI Key |
SNCRZCCGWNLOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11185130.png)
![N-(3-cyanophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11185134.png)
![3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B11185138.png)
![10-(1,3-benzodioxol-5-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11185145.png)
![8-methoxy-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11185148.png)
![7-[4-(benzyloxy)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B11185151.png)



![N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide](/img/structure/B11185179.png)
![2-(benzylsulfanyl)-N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11185184.png)
![Methyl 4-[(4-acetylanilino)carbonyl]-1-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11185200.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11185205.png)
![7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11185212.png)
